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Compound of Interest

1-(2-Tetrahydrofuroyl)piperazine
Compound Name:
hydrobromide

Cat. No. B1355225

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural
elucidation and confirmation of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. It offers a
detailed examination of experimental data and methodologies, comparing the target compound
with a structurally related analogue, 1-(2-Furoyl)piperazine, to highlight the key differences in
their analytical signatures.

Executive Summary

The structural confirmation of pharmaceutical compounds is a critical step in drug development,
ensuring safety and efficacy. This guide focuses on 1-(2-Tetrahydrofuroyl)piperazine
hydrobromide, a heterocyclic compound of interest in medicinal chemistry. We present a
comparative analysis of its structural features against 1-(2-Furoyl)piperazine, utilizing data from
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-
Transform Infrared (FT-IR) spectroscopy. The objective is to provide researchers with a
practical guide to interpreting analytical data for this class of compounds and to illustrate the
impact of subtle structural modifications on the resulting spectra.

Compound Profiles
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e Hydrobromide
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CAS Number 63590-62-5[1] 40172-95-0[2]
Molecular Formula CoH17BrN20:2 CoH12N202[2]
Molecular Weight 265.15 g/mol [1] 180.20 g/mol [2]
) White to off-white crystalline )
Physical State ] Solid[2]
solid[1]
Melting Point 103-107 °C 67-70 °C[2]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the structural elucidation of 1-(2-
Tetrahydrofuroyl)piperazine hydrobromide and its unsaturated analogue, 1-(2-
Furoyl)piperazine. The data for the hydrobromide salt is inferred from the free base, with
expected shifts in the piperazine moiety due to protonation.

I1H NMR Data
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1-(2-
_ Tetrahydrofuroyl)piperazine 1-(2-Furoyl)piperazine

Assignment ) )

Hydrobromide (Predicted, (CDCI3)[3]

D20)
Tetrahydrofuran H2 ~4.7 ppm (dd) -
Tetrahydrofuran H3, H4 ~1.9-2.3 ppm (m) -
Tetrahydrofuran H5 ~3.9-4.0 ppm (m) -
Piperazine H2', H6' ~3.6-3.8 ppm (m) 3.40-3.85 ppm (br s)
Piperazine H3', H5' ~3.0-3.2 ppm (m) 4.05-4.32 ppm (s)
Furan H3' - 6.53-6.57 ppm (M)
Furan H4' - 7.15-7.17 ppm (d)
Furan H5' - 7.52-7.55 ppm (s)

) ) Broad singlet, exchanges with
NH (Piperazine) 5,0 -
2

13C NMR Data
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1-(2-
" Tetrahydrof.uroyl)pipérazine 1-(2-Furoyl)piperazine
Hydrobromide (Predicted, (CDCI3)[3]
D20)
C=0 ~171 ppm 169.63 ppm
Tetrahydrofuran C2 ~77 ppm -
Tetrahydrofuran C5 ~70 ppm -
Tetrahydrofuran C3 ~29 ppm -
Tetrahydrofuran C4 ~26 ppm -
Piperazine C2', C6' ~47 ppm 52.89 ppm
Piperazine C3', C5' ~44 ppm -
Furan C2' - 147.27 ppm
Furan C5' - 144.28 ppm
Furan C4' - 117.94 ppm
Furan C3' - 111.75 ppm

Mass Spectrometry (MS) Data

1-(2-

Technique Tetrahydrofuroyl)piperazine 1-(2-Furoyl)piperazine
Hydrobromide

lonization Mode ESI+ ESI+

[M+H]*+ (m/z) 185.1387 181.0972

Key Fragments (m/z)

113 (Piperazine-C=0), 85
(Piperazine), 71
(Tetrahydrofuroyl)

113 (Piperazine-C=0), 95
(Furoyl), 85 (Piperazine)

FT-IR Data
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1-(2-
_ ( _ ) 1-(2-Furoyl)piperazine (KBr
Functional Group Tetrahydrofuroyl)piperazine Pellet2]
elle

Hydrobromide (KBr Pellet)
N-H Stretch (Amine Salt) ~2700-2400 cm~1 (broad)
C-H Stretch (Aliphatic) ~2960, 2860 cm™1 ~2952, 2853 cm™?
C=0 Stretch (Amide) ~1650 cm™1 ~1649 cm™1
C-O-C Stretch (Ether) ~1080 cm™1 ~1150, 1010 cm™?
C=C Stretch (Aromatic) - ~1570 cm~1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols
are intended as a guide and may require optimization based on the specific instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., D20 for the hydrobromide salt, CDCIs for the free base).

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240
ppm.

o Reference the spectrum to the solvent peak.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired FIDs. Integrate the proton signals and assign the peaks based on their
chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Electrospray lonization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 pug/mL) in
a suitable solvent (e.g., methanol or acetonitrile/water mixture).

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 puL/min.
MS Acquisition:

o Acquire the mass spectrum in positive ion mode.

o Set the capillary voltage to 3.5-4.5 kV and the drying gas temperature to 200-300 °C.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

MS/MS Analysis (Optional): Select the [M+H]* ion for collision-induced dissociation (CID) to
obtain fragmentation data. Vary the collision energy to optimize the fragmentation pattern.

Data Analysis: Determine the accurate mass of the molecular ion and propose structures for
the major fragment ions.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with a KBr pellet press.
Procedure:

o Sample Preparation (KBr Pellet):

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-
grade potassium bromide (KBr) using an agate mortar and pestle.

o Place the mixture into a pellet die and apply pressure (typically 8-10 tons) to form a
transparent pellet.

o Background Spectrum: Acquire a background spectrum of the empty sample compartment.
o Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

» Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the structural elucidation of a novel
compound and the logical relationship between the different analytical techniques.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis and structural elucidation of 1-(2-
Tetrahydrofuroyl)piperazine hydrobromide.
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Analytical Techniques
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Caption: Interrelationship of analytical techniques for structural elucidation.

Conclusion

The structural elucidation of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can be
confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and FT-
IR spectroscopy. The data presented in this guide, in comparison with the unsaturated
analogue 1-(2-Furoyl)piperazine, highlights the distinct spectral features arising from the
saturation of the furoyl ring. The provided experimental protocols offer a solid foundation for
researchers to perform these analyses. The combination of these techniques provides
orthogonal data, leading to an unambiguous confirmation of the chemical structure, which is a
cornerstone of robust drug development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-1-2-tetrahydrofuroyl-piperazine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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